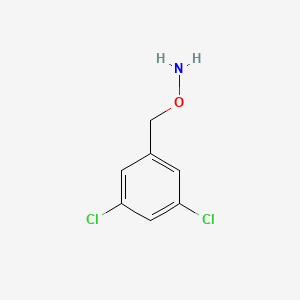

O-(3,5-dichlorobenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[(3,5-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDDGXOQVRPABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of O 3,5 Dichlorobenzyl Hydroxylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of O-(3,5-dichlorobenzyl)hydroxylamine, offering detailed insights into the atomic-level organization of the molecule.

Proton NMR (¹H NMR) for Chemical Environment Analysis

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of its hydrogen atoms. The aromatic region of the spectrum is defined by the substitution pattern of the dichlorinated benzene (B151609) ring. The proton at the C4 position is expected to appear as a triplet, due to coupling with the two equivalent protons at the C2 and C6 positions. These C2 and C6 protons, in turn, would manifest as a doublet.

The benzylic methylene (B1212753) protons (-CH₂-) are anticipated to produce a singlet, indicating no coupling with adjacent protons. The chemical shift of this peak is influenced by the adjacent oxygen atom. Furthermore, the amine protons (-NH₂) of the hydroxylamine (B1172632) group typically appear as a broad singlet, a characteristic that stems from quadrupole broadening and chemical exchange with the solvent.

Based on analogous structures like 3,5-dichlorobenzyl alcohol, the expected chemical shifts can be predicted. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (C2, C6) | ~7.28 | Doublet (d) |

| Ar-H (C4) | ~7.30 | Triplet (t) |

| -CH₂- | ~4.85 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Due to the symmetry of the 3,5-dichloro substitution pattern, four distinct signals are expected in the aromatic region, corresponding to C1, C2/C6, C3/C5, and C4. The carbons bearing chlorine atoms (C3/C5) show a significant downfield shift. The benzylic carbon (-CH₂-) is expected to produce a single peak in the aliphatic region of the spectrum. The presence of a specific number of signals confirms the molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- | ~75 |

| Ar-C (C4) | ~127 |

| Ar-C (C2, C6) | ~129 |

| Ar-C (C1) | ~135 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the aromatic protons at the C4 position and the protons at the C2 and C6 positions, confirming their spatial proximity on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning each carbon signal to its corresponding proton(s). For instance, it would show a clear correlation between the singlet at ~4.85 ppm and the benzylic carbon signal at ~75 ppm, and likewise for the aromatic C-H pairs. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons separated by two or three bonds. columbia.edu HMBC is instrumental in piecing together the molecular fragments. Key correlations would be expected from the benzylic protons (-CH₂-) to the aromatic carbons C1, C2, and C6, definitively linking the benzyl (B1604629) group to the dichlorinated ring. columbia.edu

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS provides data on the elemental composition and fragmentation patterns of this compound, further confirming its identity and structure.

Accurate Mass Determination and Molecular Ion Analysis

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the compound's elemental formula. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its protonated form ([M+H]⁺), with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 3: Accurate Mass and Molecular Formula of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂NO |

| Monoisotopic Mass | 190.99047 u |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) coupled with collision-induced dissociation (CID) is used to investigate the fragmentation of the parent ion, providing structural insights. The most probable fragmentation pathway for this compound involves the cleavage of the C-O bond, leading to the formation of a stable 3,5-dichlorobenzyl cation. This fragment would also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms. Another likely fragmentation involves the loss of the hydroxylamine group.

Table 4: Predicted Major Fragments in MS/MS Analysis of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 158.9815 | [C₇H₅Cl₂]⁺ (3,5-Dichlorobenzyl cation) |

Investigation of Fragmentation Mechanisms Specific to the Hydroxylamine Moiety and Dichlorobenzyl Group

The mass spectrometric fragmentation of this compound is characterized by distinct pathways originating from the hydroxylamine moiety and the dichlorobenzyl group. The hydroxylamine portion, being a focal point for ionization and subsequent fragmentation, often dictates the initial bond cleavages. In electron ionization (EI) mass spectrometry, the molecular ion may be weak or absent, a common trait for such molecules. miamioh.edu

The fragmentation of the hydroxylamine moiety in similar compounds often involves the cleavage of the N-O bond, which is a relatively weak bond. researchgate.net Another common pathway is the loss of small neutral molecules. For instance, the loss of water (H₂O) or a hydroxyl radical (•OH) can occur. nih.gov The presence of the benzyl group introduces further fragmentation possibilities. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can lead to the formation of a stable dichlorobenzotropylium ion. This process is common in ethers and related compounds. miamioh.edu

The dichlorobenzyl group itself produces a characteristic isotopic pattern in the mass spectrum due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This pattern is crucial for identifying fragments containing this group. nih.gov Fragmentation of the dichlorobenzyl group can involve the loss of one or both chlorine atoms, or the loss of HCl. nih.gov The cleavage of the C-Cl bond is a significant fragmentation pathway for chlorinated aromatic compounds.

A key fragmentation pathway for O-benzylhydroxylamine derivatives involves the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation or a related radical cation. researchgate.net For this compound, this would result in a dichlorobenzyl cation (m/z 159, 161, 163), which would be a prominent peak in the spectrum. Subsequent fragmentation of this ion could involve the loss of chlorine radicals or HCl molecules.

The McLafferty rearrangement is another potential fragmentation mechanism, especially in derivatives with longer alkyl chains, though less likely to be the primary pathway for the parent compound itself. researchgate.net This rearrangement involves the transfer of a gamma-hydrogen atom to a radical site, followed by the cleavage of a beta-bond.

Table 1: Plausible Mass Spectral Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 191/193/195 | [C₇H₇Cl₂NO]⁺• | Molecular Ion |

| 174/176/178 | [C₇H₆Cl₂N]⁺ | Loss of •OH |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Cleavage of O-CH₂ bond |

| 124/126 | [C₇H₅Cl]⁺ | Loss of Cl from [C₇H₅Cl₂]⁺ |

| 33 | [NH₂OH]⁺• | Cleavage of O-CH₂ bond |

Note: The presence and relative abundance of these fragments can vary significantly depending on the ionization method (e.g., EI, ESI) and the energy used.

Derivatization-Targeted Mass Spectrometry for Enhanced Detection and Structural Analysis

To improve the detection sensitivity and to aid in structural elucidation, this compound can be subjected to derivatization prior to mass spectrometric analysis. Derivatization is a technique used to modify a compound to produce a new compound which has properties that are more amenable to a particular analytical method. ddtjournal.com For hydroxylamines, derivatization often targets the reactive hydroxylamino group.

Common derivatization strategies for hydroxylamines and related compounds include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the oxygen and nitrogen atoms with a trimethylsilyl (B98337) (TMS) group. nist.gov This increases the volatility and thermal stability of the compound, making it more suitable for gas chromatography-mass spectrometry (GC-MS). The resulting TMS derivatives often exhibit characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) or a TMS group. nih.gov

Acylation: Acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride react with the hydroxyl and amino groups to form esters and amides. This can improve chromatographic properties and introduce specific fragmentation patterns.

Reaction with Aldehydes and Ketones: Hydroxylamines readily react with aldehydes and ketones to form oximes. wikipedia.org This reaction can be used to create derivatives with enhanced UV absorbance or fluorescence for liquid chromatography (LC) analysis, or to introduce a group that improves ionization efficiency in mass spectrometry. oup.com For example, derivatization with benzaldehyde (B42025) can be employed for the determination of hydroxylamine. oup.com

Derivatization for LC-MS/MS: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be used to enhance ionization efficiency and provide more specific fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis. nih.govresearchgate.netresearchgate.net Reagents like O-benzylhydroxylamine (O-BHA) itself have been used to derivatize other molecules, highlighting the reactivity of the hydroxylamine functional group. nih.govnih.govsigmaaldrich.com Isotope-labeled derivatization reagents can also be synthesized and used to improve accuracy and precision in complex matrix analysis. acs.orgnih.gov

Table 2: Common Derivatization Reagents for Hydroxylamines

| Derivatizing Agent | Functional Group Targeted | Purpose |

| BSTFA, MSTFA | -OH, -NH₂ | Silylation for GC-MS |

| Acetic Anhydride | -OH, -NH₂ | Acylation for GC-MS or LC |

| Benzaldehyde | -NHOH | Oxime formation for LC-MS |

| Dansyl Chloride | -NH₂ | Improved ionization for LC-MS |

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, characteristic absorption bands corresponding to the various functional groups would be expected.

The O-H stretching vibration of the hydroxylamine moiety is typically observed in the region of 3100-3500 cm⁻¹. The N-H stretching vibration also appears in this region, often overlapping with the O-H stretch. researchgate.net The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the CH₂ group would show stretching vibrations around 2850-2960 cm⁻¹.

The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can influence the exact position and number of these bands. The C-O stretching vibration of the ether linkage is expected in the range of 1000-1300 cm⁻¹. The N-O stretching vibration is typically found in the 800-1000 cm⁻¹ region. Finally, the C-Cl stretching vibrations for the dichlorobenzyl group would be observed in the fingerprint region, typically below 800 cm⁻¹. nih.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3500 | O-H Stretch | Hydroxylamine |

| 3100 - 3500 | N-H Stretch | Hydroxylamine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methylene (CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Ether |

| 800 - 1000 | N-O Stretch | Hydroxylamine |

| < 800 | C-Cl Stretch | Dichlorobenzyl |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR spectroscopy, as it is sensitive to different types of molecular vibrations. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the symmetric vibrations of the molecule will be particularly strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds would give rise to a strong Raman signal. nih.gov The breathing mode of the aromatic ring, a symmetric vibration involving the entire ring, is also typically a strong feature in the Raman spectrum of benzene derivatives.

The vibrational modes of the dichlorobenzyl group can be compared to similar molecules like 3,4-dichlorobenzyl alcohol and 3,5-dichlorobenzonitrile, for which Raman spectral data and theoretical calculations are available. nih.govnih.gov These studies can aid in the assignment of the observed Raman bands for this compound.

Table 4: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methylene (CH₂) |

| 1550 - 1600 | Ring Breathing Mode | Aromatic Ring |

| 600 - 800 | C-Cl Symmetric Stretch | Dichlorobenzyl |

| ~1000 | Ring Trigonal Bending | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Hydroxylamine Derivatives

The analysis of single crystals of hydroxylamine derivatives would reveal:

The precise conformation of the O-(3,5-dichlorobenzyl) group relative to the hydroxylamine moiety.

The planarity of the benzene ring and any distortions caused by the substituents.

The bond lengths and angles of the entire molecule, which can be compared with theoretical calculations.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, which dictate the crystal packing.

In-depth Analysis of this compound's Crystalline Conformation Remains Elusive Due to Lack of Publicly Available Structural Data

A comprehensive examination of the conformational properties of this compound in its crystalline state is currently hindered by the absence of publicly accessible, experimentally determined crystal structure data. Despite extensive searches of chemical and crystallographic databases, no definitive structural elucidation for this specific compound has been found in the public domain.

The arrangement of atoms and functional groups within a molecule in its solid, crystalline form is fundamental to understanding its physical and chemical properties. This conformational analysis relies on precise data obtained from techniques such as X-ray crystallography, which provides key parameters including bond lengths, bond angles, and torsion (dihedral) angles. This information reveals the three-dimensional shape of the molecule and the nature of the interactions between molecules in the crystal lattice.

In the absence of experimental data for the target compound, a theoretical analysis could be performed using computational modeling methods. However, for a definitive and scientifically accurate description as requested, experimental crystallographic data is indispensable. The scientific community relies on the deposition of such data in repositories like the Cambridge Crystallographic Data Centre (CCDC) to facilitate further research and understanding.

Until the crystal structure of O-(3,a5-dichlorobenzyl)hydroxylamine is determined and made publicly available, a detailed and authoritative discussion on its conformational analysis in the crystalline state, complete with the requisite data tables, cannot be provided.

Chemical Reactivity and Mechanistic Investigations of O 3,5 Dichlorobenzyl Hydroxylamine

Electrophilic Amination Reactions

Electrophilic amination is a powerful strategy in which a nitrogen atom acts as an electrophile, reversing its typical nucleophilic role. nih.gov O-substituted hydroxylamines like O-(3,5-dichlorobenzyl)hydroxylamine are key reagents in this context, enabling the formation of C-N bonds with a variety of carbon nucleophiles. nih.gov

The formation of carbon-nitrogen bonds using O-substituted hydroxylamines often proceeds through a nucleophilic attack on the nitrogen atom, with the oxygen-containing moiety serving as a leaving group. Several mechanistic pathways are plausible for this transformation, particularly in metal-catalyzed reactions involving organometallic nucleophiles.

Mechanistic studies on related O-acyl hydroxylamines have investigated potential pathways to the key metal-amido intermediate required for C-N bond formation. nih.gov These possibilities include:

SN2-type Reaction: The organometallic nucleophile could directly attack the nitrogen atom in an SN2-type displacement, cleaving the N-O bond. nih.gov

Oxidative Addition: A low-valent metal catalyst could insert into the N-O bond through an oxidative addition process. nih.gov

Radical Pathways: A single-electron transfer mechanism could initiate a radical-based process, although experiments using radical clocks have shown this is often not the dominant pathway in controlled, metal-catalyzed aminations. nih.gov

Distinguishing between these mechanisms is crucial for reaction optimization. For instance, the use of specific test substrates has helped to differentiate between a direct SN2 displacement and a non-SN2 oxidative addition pathway in copper-catalyzed systems. nih.gov In a separate context, ipso-nucleophilic substitution has been demonstrated on highly electron-deficient aromatic systems, where a leaving group on a benzene (B151609) ring is displaced by a carbon nucleophile, showcasing a powerful method for C-C bond formation that shares mechanistic principles with C-N bond formation via nucleophilic attack. nih.gov

Achieving selectivity is a primary goal in synthetic chemistry. In the context of amination reactions, this manifests as controlling which site in a molecule is aminated (regioselectivity) and the three-dimensional orientation of the new bond (stereoselectivity).

Regioselectivity is often achieved by exploiting the inherent electronic or steric differences within a substrate or by using directing groups. For example, in the amination of complex molecules like 5,15-diarylchlorins, the reaction site can be controlled by the choice of oxidant and substrate, allowing for amination at either the preferential 20-meso-position or a less active 10-meso-position. nih.gov Similarly, the synthesis of diarylisoxazoles can be controlled to selectively produce either 3-amino or 5-amino isomers based on the synthetic route chosen. nih.gov

Stereoselectivity , particularly enantioselectivity, is frequently accomplished using chiral catalysts. In rhodium-catalyzed nitrene transfer reactions, which share mechanistic features with electrophilic aminations, ion-paired rhodium (II,II) complexes derived from chiral alkaloids have been used to achieve highly enantioselective C-H amination and aziridination. nih.gov The directing effect of a nearby functional group, such as a hydroxyl group on the substrate, combined with a carefully designed chiral catalyst, allows for precise control over the stereochemical outcome. nih.gov

The 3,5-dichloro substitution on the benzyl (B1604629) group of this compound has a significant electronic influence on the molecule's reactivity. The two chlorine atoms are strongly electron-withdrawing, which pulls electron density away from the benzyl group and, through induction, from the oxygen atom of the N-O bond.

This electronic effect is expected to influence reactivity in several ways:

Leaving Group Ability: The increased electron-withdrawing nature of the 3,5-dichlorobenzyl group makes the corresponding O-(3,5-dichlorobenzyl)alkoxide a more stable, and therefore better, leaving group. This can facilitate reactions that involve the cleavage of the N-O bond, such as nucleophilic substitution at the nitrogen atom.

N-O Bond Strength: The inductive effect can weaken the N-O bond, making it more susceptible to cleavage under thermal, catalytic, or reductive conditions. This is a key factor in the formation of nitrene intermediates. nih.gov

Reactivity of Nitrenoid Species: In catalytic nitrene transfer, the nature of the leaving group can influence the properties of the resulting metal-nitrenoid intermediate. Studies on rhodium-catalyzed reactions have shown that changing the substituent on the oxygen of hydroxylamine (B1172632) precursors can modulate the regioselectivity of C-H insertion reactions. nih.gov

Nitrene Transfer Reactions

O-substituted hydroxylamines are excellent precursors for nitrenes, which are highly reactive nitrogen species with the general formula R-N. rsc.org The generation of a nitrene or a stabilized metal-nitrenoid intermediate typically involves the cleavage of the N-O bond, driven by the thermodynamic benefit of forming stronger bonds in the final products. nih.gov These reactive intermediates can then undergo a variety of transformations, most notably insertion into C-H bonds and addition to alkenes (aziridination). rsc.orgresearchgate.net

The foundational step in nitrene transfer chemistry using hydroxylamine derivatives is the cleavage of the relatively weak N-O bond (average bond energy ~57 kcal/mol). mdpi.com This cleavage can be induced in several ways, leading to a reactive nitrogen species.

Homolytic Cleavage: The N-O bond can break homolytically, where one electron goes to the nitrogen and one to the oxygen, forming a nitrogen-centered radical and an oxygen-centered radical. In the presence of a metal catalyst like iron, this can lead to the formation of an iron(III) center strongly coupled to an iminyl radical. researchgate.net

Heterolytic Cleavage: The bond can also break heterolytically, with both electrons going to the more electronegative oxygen atom, generating a nitrenium ion ([R-NH]⁺) and an alkoxide leaving group.

Catalyst-Mediated Cleavage: In transition metal catalysis, the hydroxylamine derivative coordinates to the metal center. Subsequent rearrangement and elimination of the oxygen-containing group generate a metal-nitrenoid intermediate. acs.orgchemistryviews.org This is the most common and controlled method for synthetic applications.

Mechanistic studies on O-acyl hydroxylamines have provided direct evidence for their dual role as both an oxidant (via reductive N-O bond cleavage) and a nitrogen source in iron-catalyzed reactions. acs.org

Transition metals are highly effective at catalyzing nitrene transfer reactions, providing a controlled pathway that avoids the high reactivity and lack of selectivity of free nitrenes. nih.gov The general mechanism involves the formation of a metal-nitrenoid (or metallonitrene) intermediate, which is the active species responsible for the subsequent bond formation. researchgate.net

Iron Catalysis Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst. Iron-catalyzed C-H amination often proceeds via an iron-nitrene intermediate. researchgate.netresearchgate.net Mechanistic studies suggest that in some systems, an Fe(II) catalyst is first oxidized to Fe(III) by the hydroxylamine reagent, which then coordinates a second equivalent of the reagent to form an active iron-nitrogen intermediate that mediates the nitrogen transfer. acs.org These reactions can be used for the amination of C(sp³)-H bonds and are emerging as a sustainable method for installing amine functionalities. researchgate.netchemistryviews.org Engineered heme enzymes have also been shown to utilize hydroxylamine derivatives for nitrene transfer, highlighting the biocompatibility of this chemistry. nih.gov

Copper Catalysis Copper catalysts are widely used for nitrene transfer, particularly in the aziridination of olefins and the amination of C-H bonds. researchgate.netnih.gov Copper(I) can react with the nitrene precursor to generate a copper-nitrenoid species that then reacts with the substrate. mdpi.com These systems have been successfully applied to the synthesis of complex nitrogenous heterocyclic structures, such as furoindolines and pyrroloindolines, through a nitrene transfer/cyclization cascade. rsc.org Mechanistic analysis of copper-catalyzed C-H amination often points to an electrophilic nitrene transfer process. nih.gov

Rhodium Catalysis Rhodium catalysts, especially dirhodium paddlewheel complexes, are exceptionally effective for nitrene transfer reactions, enabling challenging C-H amination and insertion processes. nih.gov The reactivity and selectivity of the rhodium nitrene intermediate can be finely tuned by modifying the ligands on the rhodium catalyst or by changing the nitrene precursor. nih.gov For example, different rhodium catalysts can selectively direct amination to an aromatic C-H bond while leaving an olefin untouched, or vice-versa. nih.gov These catalysts are also at the forefront of developing highly enantioselective amination and aziridination reactions. nih.govchemrxiv.org

Data Tables

Table 1: Overview of Transition Metal Catalysts in Nitrene Transfer Reactions This table summarizes the general applications of common transition metals in catalyzing nitrene transfer from hydroxylamine derivatives and other precursors.

| Metal Catalyst | Common Precursor Type | Typical Reactions | Mechanistic Feature | References |

| Iron (Fe) | Dioxazolones, O-Acyl Hydroxylamines | C(sp³)-H Amination, N-Amidation | Formation of Iron-Nitrenoid Intermediate | nih.govresearchgate.netchemistryviews.org |

| Copper (Cu) | Aryl Azides, O-Acyl Hydroxylamines | Alkene Aziridination, C-H Amination, Cascade Cyclizations | Formation of Copper-Nitrenoid Intermediate | mdpi.comnih.govrsc.org |

| Rhodium (Rh) | O-Sulfonyl/Acyl Hydroxylamines | C-H Insertion, Alkene Aziridination, B-H Insertion | Formation of Rhodium-Nitrenoid Intermediate | nih.govnih.govchemrxiv.org |

Table 2: Illustrative Regioselectivity in Catalytic C-H Amination This table illustrates how catalyst and substrate features can control the site of amination, a key principle applicable to reactions involving this compound. The data is based on general findings reported for related systems.

| Substrate Type | Catalyst System | Major Product Type | Rationale | References |

| Alkane with 2° and 3° C-H | Rh₂(esp)₂ | Amination at 3° C-H | Tertiary C-H bond is weaker and sterically accessible. | nih.gov |

| Toluene Derivative | Fe-Porphyrin Complex | Benzylic C-H Amination | Benzylic C-H bond is activated and readily undergoes H-atom abstraction. | researchgate.net |

| Substrate with Directing Group | Rh₂(OAc)₄ | Amination at site proximal to directing group | Intramolecular delivery of nitrene is favored. | nih.gov |

| Diarylchlorin | Au(III) Reagents | Amination at inactive 10-meso-position | Specific catalyst-substrate interaction overcomes inherent reactivity preference. | nih.gov |

Rearrangement Reactions

O-alky-l and O-aryl-hydroxylamine derivatives are known to undergo various rearrangement reactions, which are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen and carbon-oxygen bonds.

Sigmatropic Shifts of Hydroxylamine Derivatives

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of hydroxylamine derivatives, psu.edursc.org-sigmatropic rearrangements are particularly noteworthy. Studies on N-benzyl-O-allylhydroxylamines have demonstrated that upon treatment with a base like n-butyllithium, they undergo a psu.edursc.org-sigmatropic rearrangement to furnish the corresponding N-allyl-N-benzylhydroxylamines. psu.edursc.orgresearchgate.net This process is believed to be intramolecular. psu.edursc.org

For a molecule like this compound to undergo a similar rearrangement, it would first need to be N-alkenylated (e.g., N-allylated). The general principle of such a rearrangement is depicted below, although specific experimental verification for the 3,5-dichloro substituted compound is not available.

Table 1: Examples of psu.edursc.org-Sigmatropic Rearrangements in N-Benzyl-O-allylhydroxylamine Systems

| Substrate | Product | Reference |

|---|---|---|

| N-benzyl-O-allylhydroxylamine | N-allyl-N-benzylhydroxylamine | psu.edu |

Lossen-Type Rearrangements and In Situ Isocyanate Generation

The Lossen rearrangement is a classic reaction that converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.org This transformation proceeds through the deprotonation of the hydroxamic acid, followed by rearrangement and loss of a leaving group.

For this compound to undergo a Lossen-type rearrangement, it would first need to be acylated on the nitrogen atom to form an N-acyl-O-(3,5-dichlorobenzyl)hydroxylamine. Subsequent activation of the oxygen (e.g., by acylation or sulfonylation) would create a good leaving group, facilitating the rearrangement to an isocyanate and a carboxylic acid derivative. The generated isocyanate is a highly reactive intermediate that can be trapped in situ by various nucleophiles to produce ureas, carbamates, or amines upon hydrolysis. wikipedia.org

Oxidation and Reduction Chemistry

The hydroxylamine functional group is redox-active, and its oxidation and reduction pathways are of significant interest. The presence of the dichlorobenzyl group can influence these reactions.

Kinetics and Mechanisms of Oxidation Reactions (e.g., by Iron(III))

The oxidation of hydroxylamines has been studied with various oxidizing agents. Iron(III) is a common oxidant, and its reaction with hydroxylamine has been investigated spectrophotometrically. rsc.org The kinetics and products of this reaction are dependent on the relative concentrations of the reactants. An excess of iron(III) typically leads to the formation of dinitrogen monoxide (N₂O), while an excess of hydroxylamine favors the production of dinitrogen (N₂). rsc.org The reaction mechanism is complex and involves pre-equilibria and the reaction of different nitrogen-containing intermediates. rsc.org

Furthermore, iron(III) can mediate the oxidative degradation of molecules at the benzylic carbon. nih.gov In the case of this compound, oxidation could potentially occur at either the nitrogen of the hydroxylamine group or the benzylic carbon of the dichlorobenzyl moiety. The electron-withdrawing nature of the two chlorine atoms on the benzene ring might influence the susceptibility of the benzylic position to oxidation.

Table 2: Products of Hydroxylamine Oxidation by Iron(III)

| Reactant Ratio | Major Nitrogen Product | Reference |

|---|---|---|

| Excess Iron(III) | N₂O | rsc.org |

Reductive Pathways of the Hydroxylamine Group

The reduction of O-alkylhydroxylamines typically involves the cleavage of the N-O bond. This can be achieved using various reducing agents. For example, the reduction of N-allyl-N-benzylhydroxylamines with zinc in the presence of hydrochloric acid leads to the corresponding N-benzylallylamines. psu.edu

Reactions with Specific Functional Groups

The reactivity of this compound is largely dictated by the nucleophilic character of the nitrogen atom and the nature of the oxygen-nitrogen bond.

Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Oxime Formation

This compound readily reacts with aldehydes and ketones to form the corresponding O-substituted oximes, also known as oxime ethers. This condensation reaction is a cornerstone of hydroxylamine chemistry and proceeds under mild conditions, often catalyzed by a weak acid. organic-chemistry.org The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. nih.gov This addition forms a tetrahedral intermediate, known as a carbinolamine. Subsequent dehydration of this intermediate, which is the rate-determining step under neutral or mildly basic conditions, yields the stable oxime ether product and a molecule of water. nih.govrsc.org

The reaction is versatile and can be carried out under various conditions, including in solvents like methanol (B129727) or dichloromethane, often with the addition of a base such as potassium carbonate or pyridine (B92270) to neutralize the hydrochloride salt if the hydroxylamine is used in that form. clinicaltrials.gov The formation of oximes is a widely used method for the protection, purification, and characterization of carbonyl compounds. nih.govbldpharm.com The resulting oxime ethers are stable compounds with applications in organic synthesis and medicinal chemistry. nih.govnih.gov For instance, the acaricide Fenpyroximate contains an oxime ether moiety. nih.gov

Table 1: General Conditions for Oxime Ether Synthesis from Hydroxylamine Derivatives This table provides examples of typical reaction conditions for the formation of oximes from hydroxylamines and carbonyl compounds.

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde, Hydroxylamine·HCl | K₂CO₃ | Methanol | Room Temp. | High | clinicaltrials.gov |

| Ketone, Hydroxylamine·HCl | Pyridine | Dichloromethane | 0 °C to Room Temp. | High | clinicaltrials.gov |

| Aldehyde/Ketone, Hydroxylamine·HCl | Bi₂O₃ | Solvent-free (Grindstone) | Room Temp. | 60-98% | nih.gov |

Reactivity with Activated Acyl Groups: Formation of O-Acylhydroxylamines

This compound can react with activated acylating agents, such as acyl chlorides, to form O-acylhydroxylamine derivatives. In this reaction, the nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This process is analogous to the acylation of other amines and alcohols.

The reaction typically proceeds vigorously, with the elimination of hydrogen chloride, which is often scavenged by a non-nucleophilic base like pyridine. The resulting O-acylhydroxylamines are themselves reactive species and have been explored as electrophilic nitrogen sources in various synthetic transformations. The fundamental reaction involves the formation of a new N-C bond and the preservation of the N-O bond, leading to a structure where the acyl group is attached to the nitrogen atom of the original hydroxylamine.

Interactions with Sulfur Dioxide and Other Inorganic Reagents

The reaction of hydroxylamines with inorganic electrophiles like sulfur dioxide has been studied, primarily with the parent compound, hydroxylamine. The reaction between hydroxylamine and sulfur dioxide is complex, yielding various products depending on the conditions. bldpharm.com For O-alkylhydroxylamines such as this compound, the lone pair on the nitrogen atom remains available for nucleophilic attack.

Furthermore, O-benzyl hydroxylamines have been shown to react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. This reaction results in the formation of N-sulfonylated-O-benzylhydroxylamines, also known as O-benzyl-substituted sulfohydroxamic acids. This demonstrates the nucleophilicity of the hydroxylamine nitrogen towards inorganic acid chlorides, forming stable sulfonamide-type linkages.

Studies of Reaction Intermediates

Understanding the transient species formed during the reactions of this compound is crucial for elucidating reaction mechanisms and designing new synthetic methodologies.

Spectroscopic and Computational Characterization of Transient Species

The primary intermediate in the reaction of this compound with carbonyl compounds is the tetrahedral carbinolamine adduct. rsc.org While typically transient and not isolated, its existence is supported by extensive mechanistic and computational studies. Computational models of oxime formation indicate that the initial nucleophilic addition to the carbonyl group leads to this intermediate, which then undergoes acid or base-catalyzed dehydration. rsc.org

In the context of biological activity, spectroscopic methods have been employed to characterize the interaction of O-alkylhydroxylamines with metal centers. For example, when O-alkylhydroxylamines act as inhibitors of the heme iron enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), spectroscopic studies confirm that the inhibitor coordinates directly to the ferrous heme iron. clinicaltrials.gov This complex can be considered a key reaction intermediate in the mechanism of inhibition, and its formation is detectable through changes in the enzyme's absorption spectrum.

Formation and Reactivity of Iron-Nitrogen Intermediates in Catalysis

This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy. clinicaltrials.gov The inhibitory mechanism involves the formation of a reactive iron-nitrogen intermediate. The hydroxylamine moiety directly coordinates to the ferrous (Fe²⁺) heme iron at the active site of the enzyme. clinicaltrials.gov This binding is believed to mimic the proposed alkylperoxy transition state of the natural tryptophan substrate, thus blocking the catalytic cycle. clinicaltrials.gov

Structure-activity relationship studies have shown that halogen substitution on the benzyl ring significantly enhances inhibitory potency, with meta-position substituents being particularly effective. This highlights the importance of the 3,5-dichloro substitution pattern. The resulting iron-nitrogen complex is stable enough to prevent the binding of molecular oxygen and the subsequent oxidation of tryptophan. This targeted formation of an unreactive enzyme-inhibitor intermediate showcases a rational design approach for mechanism-based inhibitors. clinicaltrials.gov

Table 2: Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1) by Substituted O-Benzylhydroxylamine Derivatives Data adapted from structure-activity relationship studies to illustrate the effect of substitution on inhibitory potency. clinicaltrials.gov

| Compound (O-R-hydroxylamine) | R Group | IDO1 Inhibition IC₅₀ (µM) |

|---|---|---|

| O-benzylhydroxylamine | Benzyl | 0.76 |

| O-(3-chlorobenzyl)hydroxylamine | 3-Chlorobenzyl | 0.08 |

| O-(3-bromobenzyl)hydroxylamine | 3-Bromobenzyl | 0.07 |

| This compound | 3,5-Dichlorobenzyl | 0.05 |

| O-(4-chlorobenzyl)hydroxylamine | 4-Chlorobenzyl | 0.28 |

| O-(2-chlorobenzyl)hydroxylamine | 2-Chlorobenzyl | 0.23 |

Computational and Theoretical Chemistry Studies of O 3,5 Dichlorobenzyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry of a molecule. nih.gov

Geometry Optimization: The process involves finding the minimum energy conformation of O-(3,5-dichlorobenzyl)hydroxylamine on its potential energy surface. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the coordinates of each atom are adjusted until a stationary point is reached. nih.gov For this compound, this would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The expected output would be a non-planar structure with C1 point group symmetry. nih.gov

Vibrational Frequencies: Once the geometry is optimized, a frequency calculation is typically performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-Cl stretching, N-O stretching, or the bending of the benzyl (B1604629) ring. These theoretical spectra can be compared with experimental FT-IR spectra to aid in spectral assignment. niscpr.res.in

Table 1: Illustrative Optimized Geometrical Parameters for this compound Predicted by DFT Note: This table is illustrative, showing the type of data generated from a DFT calculation. Actual values require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-O | ~1.43 Å | |

| O-N | ~1.45 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles | C-O-N | ~109° |

| Cl-C-C | ~120° | |

| Dihedral Angle | C-C-O-N | ~60-180° |

For highly accurate thermochemical data, such as enthalpies of formation, atomization energies, and heat capacities, high-level ab initio methods are employed. Coupled Cluster (CC) theory, particularly methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered a "gold standard" for its precision. aps.org

Composite methods like the Weizmann-1 (W1RO) theory build upon CC calculations, incorporating corrections for core correlation and relativistic effects to yield chemical accuracy (typically within 1 kcal/mol). diva-portal.org Applying such a method to this compound would provide definitive values for its gas-phase enthalpy of formation, which is crucial for understanding its thermodynamic stability and reaction energetics. These methods are computationally intensive but offer unparalleled accuracy for moderate-sized molecules. aps.orgdiva-portal.org

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. niscpr.res.in For this compound, the HOMO is likely to be localized on the electron-rich amino-oxy group and the dichlorobenzyl ring, while the LUMO would be an antibonding orbital distributed across the aromatic system.

Computational methods can predict various spectroscopic parameters. As discussed in section 4.1.1, vibrational frequencies for IR and Raman spectroscopy are a standard output of DFT calculations.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.gov These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can distinguish between the chemical environments of the different protons and carbons in this compound, such as the distinct signals for the methylene (B1212753) (-CH₂-), the non-equivalent aromatic protons, and the amine (-NH₂) protons. youtube.comyoutube.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound Note: This table is for illustrative purposes. Actual predicted shifts depend on the chosen computational method and solvent model.

| Proton | Predicted Chemical Shift (ppm) |

| -NH₂ | ~5.5 - 6.5 |

| -CH₂- | ~4.8 - 5.2 |

| Ar-H (position 2,6) | ~7.4 - 7.6 |

| Ar-H (position 4) | ~7.3 - 7.5 |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is instrumental in mapping out reaction mechanisms. This involves identifying the lowest energy path from reactants to products, which proceeds via a transition state.

To study a reaction involving this compound, such as its formation via nucleophilic substitution or its subsequent reaction with a carbonyl compound, computational modeling can be used to locate the transition state (TS). A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov

Transition State Search: Algorithms are used to find the TS structure, which is then verified by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate. Computational methods can provide the activation energies for different potential pathways, allowing chemists to predict which mechanism is more favorable. For example, in reactions involving related O-benzylhydroxylamines, computational analysis has been used to understand regioselectivity and the role of catalysts in lowering the activation energy. vivekanandcollege.ac.in

Reaction Coordinate Analysis and Potential Energy Surfaces

The potential energy surface for such a reaction would detail the energy changes associated with bond formation and cleavage. For this compound, the presence of two chlorine atoms on the benzyl ring is expected to influence the electronic properties of the molecule, thereby affecting the reaction energetics. These electron-withdrawing groups would likely modulate the nucleophilicity of the hydroxylamine (B1172632) nitrogen and the stability of any charged intermediates, which would be reflected in the calculated potential energy surface.

A hypothetical reaction coordinate for the condensation of this compound with a simple aldehyde is depicted in the table below, outlining the key stages that would be analyzed in a computational study.

| Reaction Stage | Description | Expected Energetic Features |

| Reactants | This compound and an aldehyde separated. | Initial energy level on the PES. |

| Transition State 1 (TS1) | Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. | First energy barrier to be overcome. |

| Intermediate | Formation of a tetrahedral carbinolamine intermediate. | A local minimum on the PES. |

| Transition State 2 (TS2) | Proton transfer and subsequent elimination of a water molecule. | Second, often rate-limiting, energy barrier. |

| Products | Formation of the corresponding oxime and water. | Final energy level on the PES. |

Solvent Effects in Computational Studies

The solvent environment can significantly impact reaction rates and equilibria. Computational studies can model these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving hydroxylamine derivatives, solvent molecules can play a crucial role, particularly in proton transfer steps. Computational analyses on related systems have shown that explicit water molecules can facilitate the dehydration of the carbinolamine intermediate by acting as a proton shuttle, thereby lowering the activation energy. In the case of this compound, a polar protic solvent like methanol (B129727) or water would be expected to stabilize charged intermediates and transition states through hydrogen bonding.

Computational models such as the Polarizable Continuum Model (PCM) are often used to simulate the bulk solvent effects. Studies on the oxidation of secondary amines to nitrones, a reaction class related to hydroxylamine chemistry, have highlighted the critical role of the solvent, with polar solvents like methanol and acetonitrile (B52724) being more effective than nonpolar solvents like toluene. researchgate.netnih.gov This is attributed to the ability of polar solvents to stabilize the polar transition states involved.

Computational Studies of Selectivity (Chemo-, Regio-, and Enantioselectivity)

Computational chemistry is a powerful tool for predicting and explaining the selectivity of chemical reactions. For a molecule like this compound, which could potentially react at different sites or give rise to different stereoisomers, understanding selectivity is key.

Chemoselectivity: In a molecule with multiple reactive functional groups, computational methods can predict which group is more likely to react. For example, by calculating the local nucleophilicity of different atoms in this compound, one could predict whether reactions are more likely to occur at the hydroxylamine moiety or elsewhere.

Regioselectivity: In reactions such as cycloadditions, where a new ring is formed, computational studies can predict which regioisomer will be preferentially formed. This is typically done by comparing the activation energies for the formation of the different possible products.

Enantioselectivity: When a reaction can produce chiral molecules, computational methods can be used to understand the origin of enantioselectivity, especially in catalyzed reactions. This involves modeling the interaction of the substrate with a chiral catalyst and determining the transition state energies for the formation of the different enantiomers. Studies on the diastereoselectivity of reactions involving substituted benzylhydroxylamines have shown that the stereochemical outcome can be highly dependent on the structure of the reactants. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This allows for the study of conformational changes and intermolecular interactions over time.

Intermolecular Interactions in Solution

This compound can engage in various intermolecular interactions in solution, including hydrogen bonding (via the -NH-OH group) and halogen bonding (via the chlorine atoms). Molecular dynamics simulations can provide detailed insights into these interactions. brynmawr.edu By simulating the molecule in a solvent box, one can analyze the radial distribution functions to understand the solvation shell structure and the nature of solute-solvent interactions. nih.gov

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as substrates or biological macromolecules. These simulations can help in understanding the binding modes and affinities, which is particularly relevant in the context of drug design and materials science. nih.gov

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of a molecule and its reactivity is a major goal of computational chemistry. For this compound, this involves understanding how the presence and position of the chlorine atoms on the aromatic ring influence its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach to predict the properties of a series of related compounds. While no specific QSAR studies on this compound were found, studies on related O-benzylhydroxylamine derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) have shown that halogen substitutions on the aromatic ring significantly impact inhibitory potency. brynmawr.edu For instance, chloro, bromo, and iodo substitutions at the meta position were found to be particularly effective, suggesting the importance of halogen bonding or other electronic effects in the binding interaction. brynmawr.edunih.gov

Computational parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used as descriptors in structure-reactivity studies. biorxiv.org The HOMO-LUMO gap provides an indication of the chemical reactivity of a molecule. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the HOMO and influence its reactivity profile compared to the unsubstituted O-benzylhydroxylamine.

The following table summarizes key computational descriptors and their implications for the reactivity of this compound, based on general principles and data from analogous compounds.

| Computational Descriptor | Predicted Influence of 3,5-Dichloro Substitution | Implication for Reactivity |

| HOMO Energy | Lowered due to electron-withdrawing Cl atoms. | Reduced nucleophilicity of the hydroxylamine. |

| LUMO Energy | Lowered, making the molecule a better electron acceptor. | Increased susceptibility to nucleophilic attack on the aromatic ring (under certain conditions). |

| HOMO-LUMO Gap | Potentially altered, affecting overall reactivity and stability. | Changes in reaction kinetics compared to analogs. |

| Electrostatic Potential | More positive region (sigma-hole) on the chlorine atoms. | Potential for halogen bonding interactions. |

| Dipole Moment | Altered due to the polar C-Cl bonds. | Influences solubility and intermolecular interactions. |

Electronic Effects of the Dichloro-Substitution on the Benzyl Moiety

The presence of two chlorine atoms on the benzyl moiety of this compound significantly influences its electronic properties. Chlorine is an electronegative atom that exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This effect is most pronounced at the carbon atom to which the chlorine is attached and diminishes with distance. In the case of the 3,5-dichloro substitution pattern, these inductive effects are additive, leading to a significant polarization of the C-Cl bonds and a net withdrawal of electron density from the benzene (B151609) ring.

This net electron withdrawal deactivates the benzene ring towards electrophilic substitution reactions. chemspider.com Computational studies on related substituted benzyl chlorides have shown that electron-withdrawing groups decrease the rate of solvolysis reactions. nih.gov The electron-withdrawing nature of the 3,5-dichloro substitution is expected to lower the energy of the molecular orbitals. In a study on para-substituted toluenes, it was found that both electron-donating and electron-withdrawing groups can reduce the bond dissociation energy (BDE) of the benzylic C-H bond by delocalizing spin density in the resulting radical. nih.gov While not a C-H bond, similar principles can apply to the benzylic C-O bond in this compound.

Table 1: Predicted Electronic Properties of Substituted Benzyl Moieties

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -H (Benzyl) | Neutral | Neutral | Neutral |

| -CH₃ (Methylbenzyl) | Weakly Donating (+I) | Hyperconjugation | Weakly Activated |

| -Cl (Chlorobenzyl) | Withdrawing (-I) | Weakly Donating (+R) | Deactivated |

| -NO₂ (Nitrobenzyl) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivated |

| -3,5-diCl (3,5-Dichlorobenzyl) | Strongly Withdrawing (-I) | Negligible at meta | Strongly Deactivated |

This table is illustrative and based on established principles of substituent effects in aromatic systems.

Steric Effects on Reaction Pathways and Molecular Recognition

The substitution pattern on the benzyl ring also introduces significant steric effects that can influence reaction pathways and molecular recognition. The two chlorine atoms at the 3 and 5 positions flank the benzylic methylene group (-CH₂-), creating a more sterically hindered environment around this reactive center.

This steric hindrance can play a crucial role in chemical reactions involving the benzylic position or the hydroxylamine group. For instance, in nucleophilic substitution reactions at the benzylic carbon, the approach of a bulky nucleophile may be impeded by the presence of the two chlorine atoms. learncbse.in Similarly, in reactions involving the hydroxylamine nitrogen, the conformational flexibility of the entire molecule can be restricted, potentially influencing the accessibility of the lone pair of electrons on the nitrogen atom.

Conformational analysis of O-benzylhydroxylamine derivatives through computational methods has shown that the molecule can adopt various conformations due to rotation around the C-O and N-O bonds. The presence of substituents on the benzene ring can influence the relative energies of these conformers. For this compound, the steric bulk of the chlorine atoms would likely disfavor conformations where the hydroxylamine group is in close proximity to the substituted ring, potentially favoring more extended conformations.

In the context of molecular recognition, such as the binding of the molecule to a biological target, steric effects are of paramount importance. The size and shape of the molecule, dictated by the 3,5-dichloro substitution, will determine its ability to fit into a specific binding pocket. The chlorine atoms add significant bulk to the benzyl ring, which could either be beneficial for occupying a hydrophobic pocket or detrimental if the pocket is sterically constrained. Docking studies of O-benzylhydroxylamine derivatives into the active site of enzymes have demonstrated that the substitution pattern on the aromatic ring is critical for achieving optimal binding interactions. stenutz.eu The steric demands of the 3,5-dichloro groups would need to be accommodated by the topology of the binding site for effective molecular recognition.

Table 2: Comparative van der Waals Radii and Potential Steric Impact

| Atom/Group | van der Waals Radius (Å) | Potential Steric Impact |

| Hydrogen | 1.20 | Low |

| Carbon | 1.70 | Moderate |

| Chlorine | 1.75 | High |

| Methyl group (-CH₃) | 2.00 | High |

| 3,5-Dichlorobenzyl moiety | - | Significant steric hindrance around the benzylic position |

This table provides a general comparison of atomic and group sizes to illustrate the concept of steric hindrance.

Applications in Advanced Organic Synthesis Using O 3,5 Dichlorobenzyl Hydroxylamine

As Electrophilic Aminating Reagents in Complex Synthesis

O-substituted hydroxylamines are widely recognized as effective electrophilic aminating agents. researchgate.net The N-O bond in these reagents is inherently weak and can be cleaved under appropriate conditions to generate a reactive nitrogen species capable of forming new carbon-nitrogen bonds. The specific nature of the O-substituent, in this case, a 3,5-dichlorobenzyl group, influences the ease of this cleavage and the subsequent reactivity.

Formation of Primary Amines and Amides

The direct introduction of a primary amine group (-NH2) is a fundamental transformation in organic synthesis. O-benzylhydroxylamine derivatives can serve as ammonia (B1221849) surrogates for the synthesis of primary amines. organic-chemistry.org For instance, they can be employed in the hydroamination of alkenes and alkynes, often catalyzed by transition metals like copper. organic-chemistry.org While direct examples using O-(3,5-dichlorobenzyl)hydroxylamine are scarce, the general reactivity pattern suggests its utility in similar transformations. The electron-withdrawing nature of the dichlorobenzyl group could potentially enhance the electrophilicity of the nitrogen atom, facilitating its transfer to nucleophilic substrates.

The synthesis of amides is another critical transformation in organic chemistry. ajchem-a.com While less common, O-substituted hydroxylamines can participate in reactions leading to amide bond formation. More conventional methods typically involve the coupling of carboxylic acids and amines. nih.govbeilstein-journals.orgwhiterose.ac.uk However, innovative strategies are continuously being developed. For example, oxidative amidation of aldehydes with various amine sources provides a route to amides. nih.gov The potential for this compound to act as the nitrogen source in such reactions warrants further investigation.

Table 1: Representative Examples of Primary Amine and Amide Synthesis using Hydroxylamine (B1172632) Derivatives

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| Styrene (B11656) | O-benzoylhydroxylamine / Cu-catalyst | 2-phenylethanamine | Good | organic-chemistry.org |

| Phenylacetylene | O-benzylhydroxylamine / CuH | 1-phenylethanamine | High | organic-chemistry.org |

| Benzaldehyde (B42025) | Benzylamine / Cu-MOF / Oxidant | N-benzylbenzamide | Good | nih.gov |

Synthesis of N-Heterocycles (e.g., Aziridines, Isoquinolones, Tetrahydroquinolines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. O-substituted hydroxylamines are valuable precursors for the synthesis of various N-heterocycles.

Aziridines: These strained three-membered rings are versatile synthetic intermediates. Their synthesis can be achieved through various methods, including the addition of nitrenes to alkenes. organic-chemistry.orgwikipedia.org While not a direct application of this compound as an aminating agent, related hydroxylamine derivatives can be precursors to the nitrenes required for aziridination.

Isoquinolones and Tetrahydroquinolines: These bicyclic nitrogen heterocycles form the core of many biologically active compounds. nih.govorganic-chemistry.orgresearchgate.net Their synthesis often involves the construction of the nitrogen-containing ring through cyclization reactions. For instance, the synthesis of tetrahydroquinolines can be achieved via the Pictet-Spengler reaction or reductive amination strategies. nih.govnih.gov While direct routes using this compound are not established, its role as a nitrogen source in multi-component reactions leading to these scaffolds could be envisioned.

Table 2: Examples of N-Heterocycle Synthesis

| Starting Material(s) | Product | Method | Reference |

| Styrene, Diazoacetate | Aziridine-2-carboxylate | Rhodium-catalyzed cyclopropanation | organic-chemistry.org |

| 2-Halobenzamide, Alkyne | Isoquinolone | Palladium-catalyzed annulation | organic-chemistry.orgmdpi.com |

| 2-Aminobenzyl alcohol, Ketone | Tetrahydroquinoline | Catalytic condensation | nih.govnih.gov |

Note: This table provides general methods for the synthesis of the target heterocycles, highlighting the diversity of synthetic approaches.

Direct C-H Amination of Hydrocarbons and Arenes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. The C-H amination of arenes to produce anilines is of particular importance. researchgate.netchemrxiv.org O-substituted hydroxylamines have emerged as competent reagents for this purpose, often in conjunction with transition metal catalysts. researchgate.net For example, rhodium-catalyzed C-H amination of arenes using O-sulfonyl hydroxylamines has been reported. researchgate.net Titanium-mediated C-H amination of arenes with hydroxylamine itself has also been demonstrated. researchgate.net The electron-withdrawing groups on the benzyl (B1604629) moiety of this compound could influence the reactivity and regioselectivity of such C-H amination reactions.

Difunctionalization of Unsaturated Bonds (e.g., Olefins, Alkynes)

The difunctionalization of alkenes and alkynes allows for the simultaneous introduction of two functional groups across a double or triple bond, rapidly increasing molecular complexity. rsc.orgrsc.orgrsc.orgresearchgate.net This strategy has been employed to synthesize a wide array of functionalized molecules. While azides are commonly used nitrogen sources in difunctionalization reactions, mdpi.com the use of hydroxylamine derivatives is also an area of active research. For example, the radical difunctionalization of unactivated alkynes can lead to functionalized allyl alcohols. rsc.orgnih.govnih.govmdpi.com The potential of this compound to participate in such reactions, delivering an amino or protected amino group along with another functionality, represents an interesting avenue for synthetic exploration.

As Building Blocks for Diverse Molecular Architectures

Beyond its role as a transient aminating agent, the this compound moiety can be incorporated as a stable structural unit within a larger molecule, serving as a versatile building block.

Incorporation of Nitrogen Functionality into Complex Target Molecules

The hydroxylamine functional group itself, or the aminoxy bridge (-O-N-), can be a key structural motif in complex molecules with interesting biological activities. O-benzylhydroxylamines, in general, can be used as "C1N1 synthons" in cyclization reactions to construct more complex heterocyclic systems. rsc.org For example, N-benzylhydroxylamine has been used in a [2+2+1] cyclization to form 1,2,5-trisubstituted imidazoles. rsc.org The 3,5-dichlorobenzyl group in the target compound offers a site for further functionalization through reactions such as cross-coupling, providing a handle to build even more diverse molecular architectures. The stability of the O-benzyl linkage under various reaction conditions allows for its retention throughout a synthetic sequence, with the potential for later cleavage to unmask a hydroxylamine or amine functionality if desired.

Synthesis of N-Hydroxy Compounds (e.g., N-hydroxyamides, hydroxamic acids)

The synthesis of N-hydroxy compounds, particularly N-hydroxyamides and hydroxamic acids, represents a significant area of application for O-protected hydroxylamines. These functional groups are prevalent in a variety of biologically active molecules and natural products. While direct studies detailing the use of this compound are not extensively reported, its role as a precursor for these structures can be inferred from the well-established reactivity of analogous O-benzylhydroxylamine derivatives. nih.govresearchgate.neteurjchem.comacs.org

The general strategy involves the acylation of the hydroxylamine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride, or through the use of standard peptide coupling reagents. The 3,5-dichlorobenzyl group serves as a protecting group for the hydroxylamine's oxygen atom during this process. Subsequent removal of this protecting group yields the desired N-hydroxy compound.

A typical reaction sequence involves the coupling of a carboxylic acid with this compound in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with an additive such as hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve efficiency. organic-chemistry.org The reaction proceeds under mild conditions to form the corresponding O-protected hydroxamic acid.

The resulting O-(3,5-dichlorobenzyl)hydroxamic acid can then be deprotected to unveil the final hydroxamic acid. A common method for the cleavage of a benzyl ether is catalytic hydrogenation. For an O-(3,5-dichlorobenzyl) group, this would typically involve reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process is generally efficient and proceeds under conditions that are compatible with a wide range of other functional groups.

Table 1: General Conditions for N-Hydroxyamide Synthesis using O-Substituted Hydroxylamines This table is based on general methods for analogous compounds, as specific data for this compound is not widely available.

| Coupling Reagent | Additive | Solvent | Deprotection Method | Reference |

| EDC/DCC | HOBt | DMF, CH₂Cl₂ | Catalytic Hydrogenation (H₂/Pd-C) | nih.govorganic-chemistry.org |

| T3P | - | Dichloromethane | Catalytic Hydrogenation (H₂/Pd-C) | organic-chemistry.org |

| Acyl Chloride | Pyridine (B92270)/Et₃N | CH₂Cl₂ | Catalytic Hydrogenation (H₂/Pd-C) | nih.goveurjchem.com |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late point in their synthesis. researchgate.netresearchgate.net This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. While specific examples detailing the use of this compound in LSF are not prevalent in the literature, the introduction of the hydroxylamine functionality itself is a key LSF transformation.

One potential LSF application of this compound would be its use in the direct amination of C-H bonds. Although challenging, methods for the direct introduction of N-containing groups are of high interest. The reactivity of the hydroxylamine nitrogen could be harnessed in transition-metal-catalyzed reactions to install the -NH-O-(3,5-dichlorobenzyl) moiety onto a complex scaffold. Subsequent deprotection would then reveal a hydroxylated amine, a common pharmacophore.

Furthermore, the synthesis of hydroxamic acids from advanced, drug-like carboxylic acid intermediates using this compound can be considered a form of LSF. researchgate.net This allows for the introduction of a potent metal-chelating group, which is a key feature of many enzyme inhibitors, at a very late stage of the synthetic sequence.

In Analytical Derivatization Strategies

The modification of analytes to improve their detection and separation properties is a cornerstone of analytical chemistry. This compound is well-suited for this purpose, particularly for the analysis of carbonyl-containing compounds.

Enhancement of Mass Spectrometry Detection Sensitivity for Carbonyl-Containing Analytes

In mass spectrometry (MS), the derivatization of carbonyl compounds (aldehydes and ketones) with hydroxylamine reagents is a common strategy to improve ionization efficiency and, consequently, detection sensitivity. nih.govnih.gov The reaction of a carbonyl compound with this compound results in the formation of a stable oxime ether.

The presence of the 3,5-dichlorobenzyl group in the derivative offers several advantages for MS analysis. The increased molecular weight of the derivative can shift its mass-to-charge ratio (m/z) to a region of the spectrum with lower background noise, improving the signal-to-noise ratio. More importantly, the two chlorine atoms provide a distinct isotopic signature (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes), which can be used for the selective identification and quantification of the derivatized analytes in complex mixtures. This isotopic pattern serves as a unique identifier, reducing the likelihood of false positives. While general hydroxylamine derivatization for MS is common, specific studies employing this compound are not widely documented but the principles of using halogenated derivatizing agents are well-established. nih.gov

Derivatization for Chromatographic Separation and Analysis (e.g., HPLC, GC-MS)

The derivatization of carbonyl compounds with this compound can also significantly improve their chromatographic behavior. nih.govsigmaaldrich.com For High-Performance Liquid Chromatography (HPLC), the introduction of the aromatic dichlorobenzyl group increases the hydrophobicity of the derivatives, leading to better retention and separation on reversed-phase columns. nih.gov The UV-absorbing properties of the benzene (B151609) ring also allow for sensitive detection using a standard UV detector.

In Gas Chromatography-Mass Spectrometry (GC-MS), the formation of the more volatile and thermally stable oxime ether derivative is often necessary for the analysis of polar and non-volatile carbonyl compounds. The presence of the two chlorine atoms in the O-(3,5-dichlorobenzyl) group makes the derivative particularly amenable to detection by an electron capture detector (ECD), which is highly sensitive to halogenated compounds. This can lead to exceptionally low detection limits for carbonyl-containing analytes.

Table 2: Potential Chromatographic Advantages of Derivatization with this compound This table outlines expected benefits based on the properties of the derivatizing agent and general principles of chromatographic analysis.

| Analytical Technique | Advantage of Derivatization |

| HPLC-UV | Increased hydrophobicity for better reversed-phase separation; UV chromophore for sensitive detection. |

| LC-MS | Increased molecular weight; Distinct isotopic signature from chlorine atoms for selective detection. nih.gov |

| GC-MS | Increased volatility and thermal stability; Excellent response with Electron Capture Detector (ECD) due to chlorine atoms. |

As a Cleavable Tag for Purification and Isolation of Biomolecules (e.g., Glycans)

The concept of using a cleavable tag is a powerful tool for the purification and isolation of biomolecules. While there are no direct reports of this compound being used for this purpose, the closely related O-benzylhydroxylamine has been successfully employed as a cleavable tag for the purification of glycans. This suggests a strong potential for the dichlorinated analogue in similar applications.

In this strategy, the hydroxylamine moiety reacts with the reducing end of a glycan to form a stable oxime linkage. The benzyl group acts as a tag, for instance, by allowing for UV detection during HPLC purification. After isolation of the desired glycan-tag conjugate, the tag can be removed to yield the native biomolecule. The O-(3,5-dichlorobenzyl) group would likely be cleaved under similar conditions to the simple O-benzyl group, which is typically achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). The electron-withdrawing chlorine atoms might influence the rate of this cleavage. This methodology provides a means to isolate pure biomolecules for further structural and functional studies.

Emerging Synthetic Methodologies

While the core applications of this compound lie in established synthetic and analytical methods, its unique structure lends itself to exploration in emerging areas of chemical synthesis.

One such area is the development of novel ligation chemistries. For example, the recently reported acylsilane-hydroxylamine (ASHA) ligation provides a rapid and chemoselective method for amide bond formation under aqueous conditions. researchgate.net O-substituted hydroxylamines are key components in this reaction. The potential use of this compound in such ligations could provide access to novel bioconjugates and complex molecules, where the dichlorobenzyl group could serve as a stable protecting group or a handle for further functionalization.